molecular formula C21H24N4O2S B2358619 N-(2,3-dimethylphenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1226457-91-5

N-(2,3-dimethylphenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2358619
CAS No.: 1226457-91-5
M. Wt: 396.51
InChI Key: GEHXEIDEFDSMRT-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
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Biological Activity

N-(2,3-dimethylphenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide (CAS Number: 1226457-91-5) is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O2SC_{21}H_{24}N_{4}O_{2}S, with a molecular weight of 396.5 g/mol. The structure features a piperidine ring, a thiadiazole moiety, and a furan substituent, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC21H24N4O2S
Molecular Weight396.5 g/mol
CAS Number1226457-91-5

Biological Activity Overview

Research indicates that compounds containing thiadiazole and piperidine structures often exhibit significant biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have demonstrated effectiveness against various bacterial strains. In vitro studies suggest that modifications to the thiadiazole ring can enhance antibacterial potency against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : The presence of the furan and thiadiazole rings may contribute to the compound's ability to induce apoptosis in cancer cells. For instance, similar derivatives have shown to increase p53 expression and activate caspase pathways in MCF-7 breast cancer cells .

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : Compounds with thiadiazole structures often inhibit enzymes critical for cellular processes in pathogens and cancer cells.
  • Induction of Apoptosis : The activation of apoptotic pathways through caspase activation has been noted in related compounds, suggesting that this compound may similarly promote programmed cell death in malignant cells.
  • Receptor Interaction : Molecular docking studies indicate potential interactions with various receptors involved in tumor growth and progression.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Activity :
    • A series of thiadiazole derivatives were tested against Staphylococcus aureus and E. coli, revealing significant antibacterial properties with minimum inhibitory concentrations (MIC) as low as 32.6 μg/mL for certain derivatives .
  • Anticancer Evaluation :
    • In a study focused on cancer cell lines (MCF-7, HeLa), derivatives similar to this compound showed IC50 values indicating potent anticancer activity (IC50 = 0.65 μM for one derivative) .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-14-5-3-6-17(15(14)2)22-19(26)13-25-10-8-16(9-11-25)20-23-24-21(28-20)18-7-4-12-27-18/h3-7,12,16H,8-11,13H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHXEIDEFDSMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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